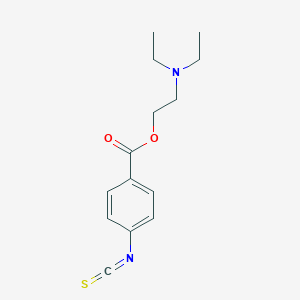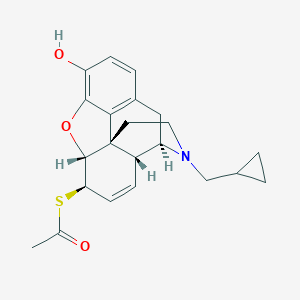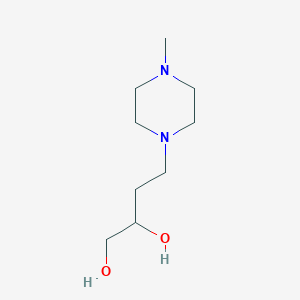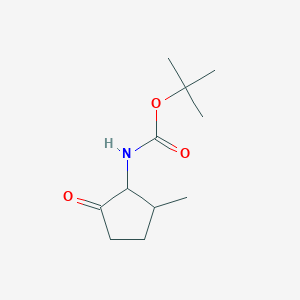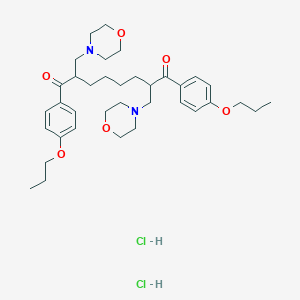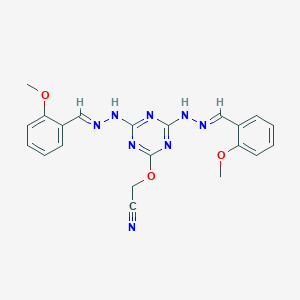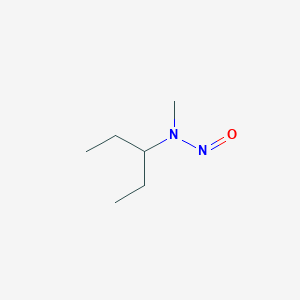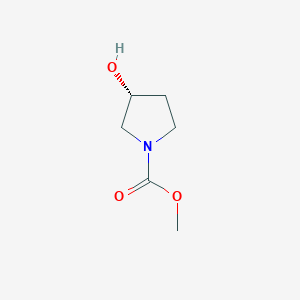![molecular formula C9H14O2 B145433 1-[(1R,2R)-2-acetylcyclopentyl]ethanone CAS No. 133116-25-3](/img/structure/B145433.png)
1-[(1R,2R)-2-acetylcyclopentyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,2R)-2-acetylcyclopentyl]ethanone, commonly known as ACPE, is a ketone compound with a cyclopentyl ring structure. ACPE has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. In
作用機序
The mechanism of action of ACPE is not fully understood, but it is believed to act through multiple pathways. In neuroscience, ACPE has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. ACPE has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In cancer research, ACPE has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ACPE has been shown to have various biochemical and physiological effects. In neuroscience, ACPE has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. ACPE has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response. In cancer research, ACPE has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix and tumor invasion.
実験室実験の利点と制限
ACPE has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. ACPE is also stable under normal laboratory conditions and can be stored for extended periods. However, ACPE has some limitations for lab experiments. It has a low solubility in water, which can limit its use in some assays. ACPE also has a relatively short half-life, which can affect its pharmacokinetics and pharmacodynamics in vivo.
将来の方向性
There are several future directions for ACPE research. In neuroscience, ACPE could be further studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, ACPE could be further studied for its potential as a chemotherapeutic agent or as a starting material for the synthesis of novel anticancer compounds. ACPE could also be studied for its potential as a drug delivery system due to its unique chemical properties. Overall, ACPE has great potential for scientific research and therapeutic applications.
合成法
ACPE can be synthesized through a multistep process starting from cyclopentanone. The first step involves the formation of a hemiacetal intermediate, which is then converted into a ketone by treatment with acetic anhydride. The final step involves the removal of the protecting group to yield ACPE. The overall yield of this synthesis method is around 40%.
科学的研究の応用
ACPE has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ACPE has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cancer research, ACPE has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. ACPE has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
特性
CAS番号 |
133116-25-3 |
|---|---|
製品名 |
1-[(1R,2R)-2-acetylcyclopentyl]ethanone |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
1-[(1R,2R)-2-acetylcyclopentyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-4-3-5-9(8)7(2)11/h8-9H,3-5H2,1-2H3/t8-,9-/m0/s1 |
InChIキー |
HUVKRMDYQXTBFU-IUCAKERBSA-N |
異性体SMILES |
CC(=O)[C@@H]1CCC[C@H]1C(=O)C |
SMILES |
CC(=O)C1CCCC1C(=O)C |
正規SMILES |
CC(=O)C1CCCC1C(=O)C |
同義語 |
Ethanone, 1,1-(1,2-cyclopentanediyl)bis-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



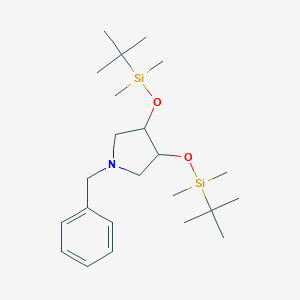
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)

